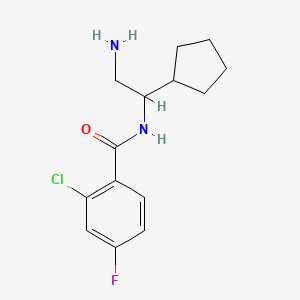
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide, also known as HIOC, is a synthetic compound that belongs to the class of indene carboxamides. It has been studied extensively for its potential applications in the field of pharmaceuticals, especially in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications De Recherche Scientifique
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has been extensively studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of these diseases. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has also been studied for its potential applications in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide involves its ability to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of neurodegenerative diseases. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide binds to these proteins and prevents them from forming aggregates, which can lead to neuronal damage and death. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide also has anti-inflammatory and antioxidant properties, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which are involved in the regulation of mood, behavior, and cognition. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide in lab experiments is its ability to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of neurodegenerative diseases. This makes it a valuable tool for studying the mechanisms underlying these diseases and for developing new treatments. However, one of the limitations of using N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide. One area of interest is the development of new formulations of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential applications of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide and to identify potential side effects and drug interactions.
Méthodes De Synthèse
The synthesis of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide involves the reaction of 3-hydroxy-4-methylbenzaldehyde with cyclohexanone in the presence of an acid catalyst, followed by reduction with sodium borohydride and subsequent reaction with isatoic anhydride. The resulting product is purified by recrystallization to obtain pure N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide.
Propriétés
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-6-7-15(10-16(11)19)18-17(20)14-8-12-4-2-3-5-13(12)9-14/h2-7,10,14,19H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQGHCPISBPEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B6633897.png)
![(2-Chlorofuran-3-yl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B6633898.png)
![2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B6633906.png)
![2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid](/img/structure/B6633919.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)

![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)

